molecular formula C12H17ClN2O5 B012421 4-Nitrophenyl N-trimethylammonioethyl carbonate CAS No. 104407-34-3

4-Nitrophenyl N-trimethylammonioethyl carbonate

Cat. No. B012421
M. Wt: 304.72 g/mol
InChI Key: XIPRCCIULKVREJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl N-trimethylammonioethyl carbonate (NAC) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a quaternary ammonium salt that is widely used as a reagent in various chemical reactions.

Mechanism Of Action

4-Nitrophenyl N-trimethylammonioethyl carbonate acts as a carbonylating agent in various chemical reactions. It reacts with nucleophiles such as amines, thiols, and alcohols to form carbamates, thiocarbamates, and carbonate esters, respectively. The reaction mechanism involves the formation of an intermediate that undergoes a nucleophilic attack by the nucleophile, leading to the formation of the final product.

Biochemical And Physiological Effects

4-Nitrophenyl N-trimethylammonioethyl carbonate has no known biochemical or physiological effects. It is considered to be a relatively safe compound when handled properly.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Nitrophenyl N-trimethylammonioethyl carbonate in lab experiments is its high reactivity. It reacts readily with various nucleophiles, making it a useful reagent in many chemical reactions. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.

Future Directions

There are several future directions for the use of 4-Nitrophenyl N-trimethylammonioethyl carbonate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. 4-Nitrophenyl N-trimethylammonioethyl carbonate can also be used in the development of new enzyme assays and protein analysis methods. Furthermore, it can be used in the analysis of complex biological samples, such as blood and urine.
Conclusion
In conclusion, 4-Nitrophenyl N-trimethylammonioethyl carbonate is a useful reagent in many chemical reactions and has a wide range of scientific research applications. Its high reactivity makes it a valuable tool in the synthesis of various organic compounds and in the analysis of enzymes and proteins. Further research is needed to explore the full potential of 4-Nitrophenyl N-trimethylammonioethyl carbonate in scientific research.

Synthesis Methods

4-Nitrophenyl N-trimethylammonioethyl carbonate can be synthesized by reacting 4-nitrophenol with trimethylamine in the presence of ethyl chloroformate. The reaction takes place at room temperature and yields 4-Nitrophenyl N-trimethylammonioethyl carbonate as a white crystalline solid. The overall reaction can be represented as follows:
4-nitrophenol + trimethylamine + ethyl chloroformate → 4-Nitrophenyl N-trimethylammonioethyl carbonate + ethyl alcohol + hydrogen chloride

Scientific Research Applications

4-Nitrophenyl N-trimethylammonioethyl carbonate has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. 4-Nitrophenyl N-trimethylammonioethyl carbonate is also used in the determination of enzyme activity and protein concentration. Furthermore, it is used in the analysis of amino acids and peptides.

properties

CAS RN

104407-34-3

Product Name

4-Nitrophenyl N-trimethylammonioethyl carbonate

Molecular Formula

C12H17ClN2O5

Molecular Weight

304.72 g/mol

IUPAC Name

trimethyl-[2-(4-nitrophenoxy)carbonyloxyethyl]azanium;chloride

InChI

InChI=1S/C12H17N2O5.ClH/c1-14(2,3)8-9-18-12(15)19-11-6-4-10(5-7-11)13(16)17;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1

InChI Key

XIPRCCIULKVREJ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-].[Cl-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-].[Cl-]

synonyms

4-nitrophenyl N-trimethylammonioethyl carbonate
p-nitrophenyl N-trimethylammonioethyl carbonate
p-nitrophenyl-TMA-carbonate
p-nitrophenyl-TMA-carbonate chloride

Origin of Product

United States

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